2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one

Catalog No.
S6101155
CAS No.
M.F
C13H17NOS
M. Wt
235.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one

Product Name

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one

IUPAC Name

2-phenylsulfanyl-1-piperidin-1-ylethanone

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

InChI

InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

AALJCIWZQJATKD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CC=CC=C2

The exact mass of the compound 1-[(phenylthio)acetyl]piperidine is 235.10308534 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C13H17NOS. This compound features a piperidine ring, a phenylthio group, and a ketone functional group, which contribute to its unique chemical properties. The presence of sulfur in the phenylthio moiety distinguishes it from other similar compounds, making it an interesting subject for chemical research and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol or further reduce the phenylthio group to yield thiols. Sodium borohydride is often employed for such reductions.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom. This property is useful for modifying the compound's biological activity .

Research indicates that 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one exhibits notable biological activity. It has been studied for its potential as an antineoplastic agent, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells. The compound's interaction with biological targets, such as enzymes and receptors, is of particular interest in pharmacological studies. Its unique structure allows it to modulate various biological pathways, which may lead to therapeutic applications .

The synthesis of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one can be achieved through several methods:

  • Thionation Reaction: A common method involves the reaction of 2-bromo-1-(piperidin-1-yl)ethan-1-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.
  • Direct Synthesis: Another approach includes reacting piperidine with phenyl thioacetate followed by hydrolysis to yield the desired ketone.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies and coupling reactions to introduce the phenylthio group onto the ethanone backbone .

2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one has potential applications in various domains:

  • Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in targeting cancer and other diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Materials Science: The compound's unique properties may allow for its use in developing new materials with specific functionalities .

Studies on the interactions of 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one with biological molecules have shown that it can bind to specific receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research continues to explore how modifications to its structure can enhance or alter its biological activity, paving the way for more effective derivatives .

Several compounds share structural similarities with 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one:

Compound NameMolecular FormulaKey Features
2-Phenyl-1-(piperidin-1-yl)ethanoneC13H17NOLacks sulfur; features a ketone group
2-Amino-2-phenyl-1-(piperidin-1-yl)ethanoneC13H18N2OContains an amino group; different reactivity
1-(2-Aminoethyl)piperidineC11H16N2Simpler structure; lacks ketone and thio groups
2-(2-Pyridyl)ethylamineC11H12N2Contains a pyridine ring instead of piperidine

Uniqueness

What sets 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one apart from these similar compounds is its unique combination of a phenylthio group and a piperidine ring, which confers distinct chemical reactivity and biological properties. This uniqueness makes it particularly valuable in research settings where novel therapeutic agents are sought .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

235.10308534 g/mol

Monoisotopic Mass

235.10308534 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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